molecular formula C10H9BrF3NS B1408706 3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine CAS No. 1779135-34-0

3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine

Cat. No.: B1408706
CAS No.: 1779135-34-0
M. Wt: 312.15 g/mol
InChI Key: FKNKZVOROPWIFW-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine is a heterocyclic compound featuring a thiazolidine ring substituted with a 5-bromo-2-(trifluoromethyl)phenyl group. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-2-(trifluoromethyl)benzaldehyde with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .

Scientific Research Applications

3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NS/c11-7-1-2-8(10(12,13)14)9(5-7)15-3-4-16-6-15/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNKZVOROPWIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC(=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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